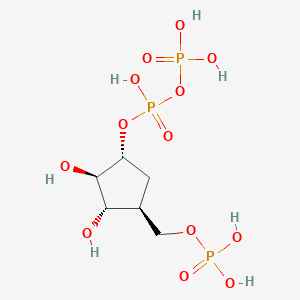
Carboxylic prpp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxylic PRPP is synthesized through the enzymatic reaction catalyzed by ribose-phosphate diphosphokinase (EC 2.7.6.1). The reaction involves the conversion of ribose-5-phosphate and adenosine triphosphate (ATP) to this compound and adenosine monophosphate (AMP) . The reaction conditions typically require the presence of magnesium ions (Mg²⁺) as a cofactor to facilitate the enzymatic activity.
Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Microorganisms such as Escherichia coli and Bacillus subtilis are genetically engineered to overexpress ribose-phosphate diphosphokinase, thereby increasing the yield of this compound . The fermentation broth is then subjected to purification processes, including high-performance liquid chromatography (HPLC), to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Carboxylic PRPP undergoes various chemical reactions, including:
Substitution Reactions: It participates in substitution reactions with nucleophiles, forming glycosidic bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.
Major Products:
Substitution Reactions: The major products are nucleoside monophosphates and other nucleotide derivatives.
Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Carboxylic PRPP has a wide range of applications in scientific research:
Mechanism of Action
Carboxylic PRPP exerts its effects by acting as a substrate for various phosphoribosyltransferases. These enzymes catalyze the transfer of the phosphoribosyl group from this compound to specific acceptor molecules, leading to the formation of nucleotides and other essential biomolecules . The molecular targets include enzymes involved in nucleotide biosynthesis and regulatory proteins such as PurR and PyrR .
Comparison with Similar Compounds
Carboxylic PRPP is unique due to its role as a central metabolite in nucleotide biosynthesis. Similar compounds include:
Phosphoribosyl Pyrophosphate (PRPP): A closely related compound with similar biochemical functions.
Adenosine Triphosphate (ATP): Another high-energy molecule involved in various biochemical reactions.
Nicotinamide Adenine Dinucleotide (NAD): A cofactor involved in redox reactions.
This compound stands out due to its specific involvement in the biosynthesis of both purine and pyrimidine nucleotides, as well as its regulatory roles in cellular metabolism .
Properties
Molecular Formula |
C6H15O13P3 |
|---|---|
Molecular Weight |
388.10 g/mol |
IUPAC Name |
[(1R,2R,3S,4S)-2,3-dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H15O13P3/c7-5-3(2-17-20(9,10)11)1-4(6(5)8)18-22(15,16)19-21(12,13)14/h3-8H,1-2H2,(H,15,16)(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m0/s1 |
InChI Key |
OICBXEWBKALHHB-FSIIMWSLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |
Canonical SMILES |
C1C(C(C(C1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















